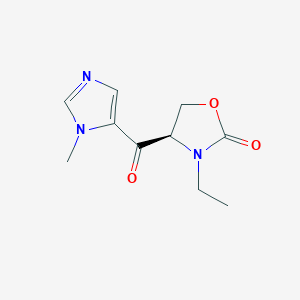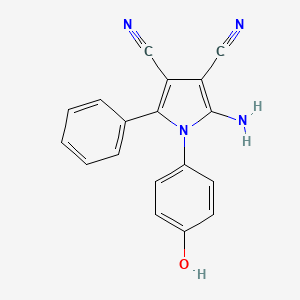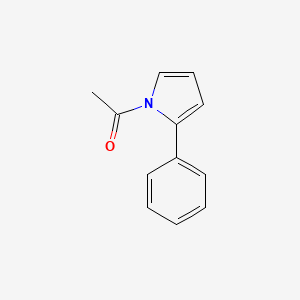
trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H14FNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: In organic synthesis, trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate serves as a versatile intermediate for the preparation of various complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can also serve as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development .
作用机制
The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to increased biological activity . The compound may also modulate specific signaling pathways, contributing to its therapeutic effects.
相似化合物的比较
trans-4-Fluoro-3-hydroxypyrrolidine: This compound shares a similar structure but lacks the benzyl group.
cis-3-Fluoro-4-hydroxypyrrolidine-1-carboxylate: This compound has a different stereochemistry, which can affect its biological activity.
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound has an additional trifluoromethyl group, which can further enhance its properties.
Uniqueness: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl group and the fluorine atom can significantly influence its chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H14FNO3 |
|---|---|
分子量 |
239.24 g/mol |
IUPAC 名称 |
benzyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2/t10-,11-/m0/s1 |
InChI 键 |
FKICDDSBRVLUCQ-QWRGUYRKSA-N |
手性 SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)O |
规范 SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

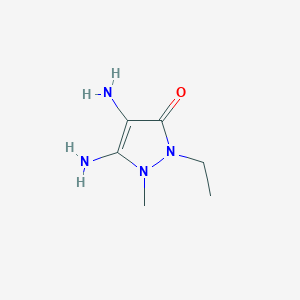
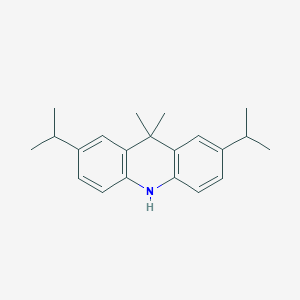

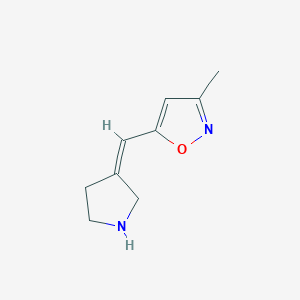
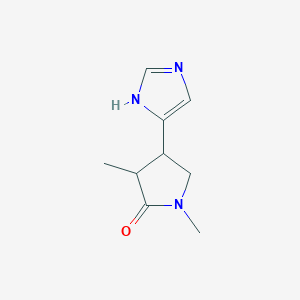
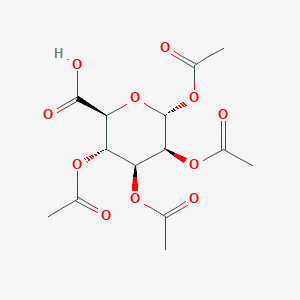
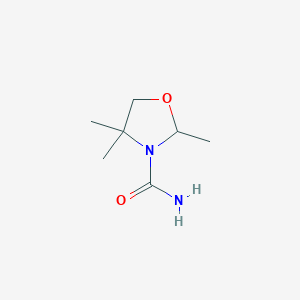
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
